molecular formula C20H21N3O4S2 B12205033 N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Cat. No.: B12205033
M. Wt: 431.5 g/mol
InChI Key: XSXFWCKTBUXEIX-UHFFFAOYSA-N
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Description

N-(5-((2-Methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl-linked 2-methylbenzyl group at position 5 of the thiadiazole ring and a 2-propoxybenzamide substituent at position 2. The sulfonyl group enhances electrophilicity and stability, while the 2-propoxybenzamide moiety may improve bioavailability through increased lipophilicity.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H21N3O4S2/c1-3-12-27-17-11-7-6-10-16(17)18(24)21-19-22-23-20(28-19)29(25,26)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,22,24)

InChI Key

XSXFWCKTBUXEIX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For the target compound, 5-amino-1,3,4-thiadiazole-2-thiol serves as the precursor.

Procedure :

  • Thiosemicarbazide formation : React thiocarbohydrazide with 2-methylbenzyl chloride in ethanol at 60°C for 6 hours.

  • Cyclization : Treat the intermediate with concentrated sulfuric acid at 0–5°C, followed by neutralization with aqueous ammonia to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Key Data :

ParameterValue
Yield68–72%
Reaction Time6 hours
PurificationRecrystallization (EtOH)

Sulfonation at Position 5

Oxidative Sulfonation

The thiol group at position 5 is oxidized to a sulfonyl group using hydrogen peroxide in acetic acid.

Procedure :

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq) in glacial acetic acid.

  • Add 30% H<sub>2</sub>O<sub>2</sub> (3 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice water and filter to isolate 5-amino-1,3,4-thiadiazole-2-sulfonic acid .

Optimization :

  • Oxidizing Agents : H<sub>2</sub>O<sub>2</sub> (68% yield) vs. KMnO<sub>4</sub> (52% yield).

  • Solvent : Acetic acid > H<sub>2</sub>SO<sub>4</sub> due to reduced side reactions.

Introduction of 2-Methylbenzyl Group

Nucleophilic Substitution

The sulfonic acid is converted to the sulfonyl chloride, followed by coupling with 2-methylbenzylamine.

Procedure :

  • Sulfonyl chloride formation : Treat 5-amino-1,3,4-thiadiazole-2-sulfonic acid (1 eq) with SOCl<sub>2</sub> (3 eq) at reflux for 4 hours.

  • Coupling : React the sulfonyl chloride with 2-methylbenzylamine (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C for 2 hours.

Key Data :

ParameterValue
Yield75%
Reaction Time6 hours (total)
PurificationColumn chromatography (SiO<sub>2</sub>, hexane:EtOAc 3:1)

Amide Coupling with 2-Propoxybenzoic Acid

Activation and Coupling

The amine on the thiadiazole reacts with activated 2-propoxybenzoic acid.

Procedure :

  • Synthesis of 2-propoxybenzoic acid :

    • Alkylate 2-hydroxybenzoic acid with 1-bromopropane (1.5 eq) in DMF using K<sub>2</sub>CO<sub>3</sub> (2 eq) at 80°C for 8 hours.

  • Acid chloride formation : Treat 2-propoxybenzoic acid (1 eq) with SOCl<sub>2</sub> (2 eq) at reflux for 3 hours.

  • Amide coupling : React the acid chloride with 5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine (1 eq) in DCM with TEA (2 eq) at 0°C → room temperature for 12 hours.

Microwave-Assisted Optimization :

ConditionConventional (Yield)Microwave (Yield)
Time12 hours45 minutes
Temperature25°C80°C
Yield65%82%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (hexane:EtOAc gradient) to achieve >95% purity.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 4H, aromatic), 4.12 (t, 2H, OCH<sub>2</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

  • IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1340 cm<sup>−1</sup> (S=O).

  • HRMS : m/z 486.1243 [M+H]<sup>+</sup> (calc. 486.1238).

Challenges and Mitigations

  • Sulfonation Over-Oxidation : Controlled H<sub>2</sub>O<sub>2</sub> addition at low temperatures prevents sulfone formation.

  • Amide Hydrolysis : Use of anhydrous DCM and TEA minimizes side reactions.

  • Thiadiazole Ring Instability : Avoid prolonged exposure to strong acids/bases.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide contains a 1,3,4-thiadiazole ring , a sulfonamide group (-SO₂-N-), and a benzamide moiety (-CONH-). These functional groups confer diverse reactivity, enabling participation in nucleophilic substitution, hydrolysis, and alkylation reactions. The thiadiazole ring’s sulfur atoms and the sulfonamide group’s electrophilic nature make it susceptible to nucleophilic attacks.

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring’s 2-position is a reactive site for nucleophilic substitution. This reaction is facilitated by the presence of electron-withdrawing groups (e.g., sulfonamide), which activate the ring for substitution .

Reaction Type Reagents/Conditions Product
SubstitutionNucleophile (e.g., hydroxide, amine)Substituted thiadiazole derivative

Example : Reaction with hydroxide ions could replace the sulfonamide group at the 2-position, leading to ring modification.

Hydrolysis of the Sulfonamide Group

The sulfonamide group (-SO₂-N-) can undergo hydrolysis under acidic or basic conditions, forming a sulfonic acid (-SO₃H) and releasing ammonia (or amine).

Reaction Type Reagents/Conditions Product
Acidic hydrolysisHCl, heatSulfonic acid derivative
Basic hydrolysisNaOH, heatSulfonic acid derivative

This reaction is critical for modifying the compound’s solubility or bioavailability.

Reaction of the Benzamide Moiety

The benzamide’s amide group (-CONH-) is susceptible to:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

  • Nucleophilic acylation : Reaction with alcohols or amines to form esters or amides.

Reaction Type Reagents/Conditions Product
HydrolysisHCl or NaOH, heatCarboxylic acid
AmidationAmine, coupling reagentSubstituted amide

These reactions are pivotal for structure-activity relationship (SAR) studies in drug discovery .

Alkylation and Cross-Coupling

The presence of sulfur atoms in the thiadiazole ring and the sulfonamide group may enable alkylation or cross-coupling reactions (e.g., Suzuki coupling), though specific data for this compound is limited. Similar thiadiazole derivatives undergo such reactions to introduce bioisosteric groups .

Mechanistic Insights

  • Nucleophilic substitution : The thiadiazole’s electron-deficient 2-position facilitates attack by nucleophiles (e.g., amines, hydroxide) .

  • Hydrolysis : The sulfonamide’s stability depends on pH; acidic conditions favor cleavage of the S-N bond.

  • Amide reactivity : The benzamide’s carbonyl group participates in hydrogen bonding, influencing reactivity in polar environments .

Stability and Reactivity Trends

  • The sulfonamide group’s stability decreases under basic conditions due to deprotonation of the amide nitrogen.

  • Thiadiazole rings with electron-withdrawing groups (e.g., sulfonamide) show enhanced reactivity in substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study on various thiadiazole derivatives indicated that they possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 1.27 µM for specific strains .
  • The presence of sulfonyl groups in the structure enhances the antimicrobial efficacy by increasing interaction with microbial cell walls .

Anticancer Potential

The anticancer properties of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide have been explored in various studies:

  • Compounds with similar structures have shown promising results against human colorectal carcinoma cell lines (HCT116). For example, derivatives exhibited IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior potency .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .

Neurological Applications

Recent investigations into the neurological effects of thiadiazole derivatives suggest potential applications in treating epilepsy:

  • Some derivatives have been shown to provide protection in seizure models, demonstrating effectiveness comparable to standard anticonvulsants such as valproic acid. The therapeutic index of certain compounds indicates a favorable safety profile .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds exhibited MIC values ranging from 1.27 µM to 2.65 µM against various bacterial strains .
Anticancer Activity Specific derivatives showed IC50 values as low as 4.53 µM against HCT116 cells, outperforming traditional drugs .
Neurological Activity Thiadiazole derivatives demonstrated anticonvulsant effects with LD50 values indicating high safety margins .

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core : 1,3,4-Thiadiazole ring.
  • Position 5 : (2-Methylbenzyl)sulfonyl group.
  • Position 2 : 2-Propoxybenzamide.

Comparative Substituent Profiles:

Compound ID Substituents at Position 5 Substituents at Position 2 Key Features
Target Compound (2-Methylbenzyl)sulfonyl 2-Propoxybenzamide Enhanced lipophilicity from 2-methylbenzyl; sulfonyl improves stability.
5e () (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide Thioether linkage; chloro substituent increases electronegativity .
9g () (4-Hydroxy-3-methoxybenzylidene)amino Sulfonyl-linked benzamide Schiff base formation; antioxidant activity noted .
9b () (4-Chlorobenzylidene)amino Sulfonyl-linked benzamide Chlorine enhances bioactivity; lower yield (64.2%) vs. target .
7a-7l () (2-(Piperidin-1-yl)ethyl)thio Varied benzamide Piperidine moiety may enhance CNS penetration .

Key Observations :

  • Sulfonyl vs. Thio/Schiff Base : Sulfonyl groups (target compound, 9g, 9b) confer greater oxidative stability compared to thioethers (5e) or Schiff bases (9g, 9b) .

Physicochemical Properties

Melting Points and Yields:

Compound ID Yield (%) Melting Point (°C) Notes
Target Compound N/A N/A Data not provided in evidence.
5e () 74 132–134 Thioether derivative with moderate yield.
9g () 64.2 252–254 High melting point due to polar groups .
9b () 64.2 212–214 Lower melting point than 9g, likely due to chloro substituent .

Key Trends :

  • Sulfonyl derivatives (e.g., 9g, 9b) exhibit higher melting points (>200°C) compared to thioethers (132–170°C), reflecting stronger intermolecular forces .
  • Bulky substituents (e.g., 2-propoxybenzamide) may reduce crystallinity, though data for the target compound are needed for confirmation.

Antioxidant Activity:

  • Compounds 9g and 9h () demonstrated significant ABTS•+ radical scavenging activity, with IC₅₀ values comparable to trolox. The sulfonyl-linked benzamide structure likely contributes to electron-donating capacity .

Anticancer Potential:

  • Microwave-synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides () showed cytotoxicity against MCF-7 and HeLa cells, suggesting the benzamide moiety’s role in apoptosis induction .
  • The 2-methylbenzyl group in the target compound could modulate selectivity toward cancer cell membranes.

Antimicrobial and Enzyme Inhibition:

  • Piperidine-containing derivatives () exhibited acetylcholinesterase inhibition, highlighting the impact of nitrogenous substituents .

Data Tables

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Compound Substituent R₁ (Position 5) Substituent R₂ (Position 2) Melting Point (°C) Key Activity Reference
Target Compound (2-Methylbenzyl)sulfonyl 2-Propoxybenzamide N/A Hypothesized anticancer/antioxidant N/A
5e (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 Antimicrobial (inferred)
9g (4-Hydroxy-3-methoxybenzylidene)amino Sulfonyl benzamide 252–254 Antioxidant
7a () (2-(Piperidin-1-yl)ethyl)thio Benzamide N/A Acetylcholinesterase inhibition

Biological Activity

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 895849-62-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives.
  • Introduction of the Sulfonyl Group : The sulfonyl moiety is introduced by reacting the thiadiazole intermediate with 2-methylbenzyl chloride in the presence of a base.
  • Final Coupling Reaction : The final product is formed by coupling the thiadiazole derivative with 2-propoxybenzoic acid derivatives under controlled conditions.

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies indicate that thiadiazole derivatives can inhibit bacterial growth by disrupting cellular processes.
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Anticancer Potential : Recent research has highlighted its activity against cancer cell lines such as MCF-7 and HepG2, suggesting it may induce apoptosis in malignant cells .

Case Studies and Research Findings

  • Antidiabetic Effects : A related study demonstrated that thiazolidinedione derivatives activate peroxisome proliferator activated receptor gamma (PPARγ), enhancing insulin sensitivity .
    CompoundPPARγ ActivationInsulin Sensitivity
    Thiazolidinedione DerivativeYesEnhanced
    This compoundUnder InvestigationTBD
  • Antitumor Activity : In a comparative study of 5-Aryl-1,3,4-thiadiazole-based compounds, the incorporation of various substituents enhanced anticancer activity against specific cell lines .
    Compound TypeCell Line TestedActivity Level
    5-Aryl-Thiadiazole with PiperazineMCF-7High
    This compoundTBDTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide and related thiadiazole derivatives?

  • Methodology : Synthesis typically involves heterocyclization of thiosemicarbazides with carbon disulfide, followed by alkylation/sulfonylation reactions. For example, intermediates like 5-amino-1,3,4-thiadiazol-2-yl sulfonamides are synthesized via reaction of 2-methylbenzylsulfonyl chloride with thiadiazole precursors under basic conditions (e.g., pyridine or triethylamine) .
  • Characterization : Confirmation of structure requires multi-technique validation: IR (amide C=O stretch at ~1,670 cm⁻¹, sulfonyl S=O at ~1,350–1,150 cm⁻¹), 1H^1 \text{H}/13C^{13} \text{C} NMR (aromatic protons, propoxy CH2_2), and HRMS for molecular ion verification .

Q. What experimental design considerations are critical for optimizing the yield of sulfonylated thiadiazole derivatives?

  • Key factors :

  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution of the amine group on the thiadiazole ring.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity, while ethanol/water mixtures aid in recrystallization .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation) .
    • Troubleshooting : Low yields (<50%) may require purification via column chromatography (silica gel, CHCl3_3/EtOH gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiadiazole derivatives with structural similarities to the target compound?

  • Case study : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring exhibit enhanced anticancer activity but reduced antioxidant capacity compared to methoxy-substituted analogs .
  • Resolution strategy :

  • Dose-response profiling : Compare IC50_{50} values across multiple assays (e.g., MTT for cytotoxicity vs. ABTS•+ scavenging for antioxidant activity) .
  • Structural analysis : Use X-ray crystallography (via SHELX refinement ) to correlate substituent geometry with target binding (e.g., 15-LOX active site interactions) .

Q. What computational and experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of the 2-propoxybenzamide moiety?

  • In silico methods :

  • Docking simulations : Map the benzamide group’s interactions with hydrophobic pockets in target enzymes (e.g., 15-LOX, PFOR) .
  • QSAR modeling : Correlate logP values of the propoxy chain with membrane permeability using Molinspiration or SwissADME .
    • Experimental validation :
  • Analog synthesis : Replace the propoxy group with shorter (ethoxy) or bulkier (isopropoxy) chains to assess steric effects on activity .
  • Metabolic stability assays : Use liver microsomes to evaluate the impact of alkoxy chain length on oxidative degradation .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of thiadiazole sulfonamides?

  • Common issues :

  • Ambiguous 1H^1 \text{H} NMR signals : Overlapping aromatic protons (e.g., 2-methylbenzyl vs. benzamide rings) require 2D NMR (COSY, HSQC) for resolution .
  • Mass spectral fragmentation : Use high-resolution MS/MS to distinguish between isobaric species (e.g., sulfonamide vs. sulfonic acid derivatives) .
    • Validation : Cross-reference with synthetic intermediates (e.g., 5-amino-thiadiazole precursors) to confirm functional group transformations .

Methodological Recommendations

  • Crystallographic analysis : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., CH3_3OH/CHCl3_3) and refine using SHELXL .
  • Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity, trolox for antioxidant assays) and triplicate measurements to ensure reproducibility .
  • Data interpretation : Use multivariate statistics (e.g., PCA) to disentangle the effects of substituent electronic and steric properties on bioactivity .

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